molecular formula C8H9F3N2O B12292444 (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol

(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol

Cat. No.: B12292444
M. Wt: 206.16 g/mol
InChI Key: KBOMPSGVSUAHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol is a chiral compound featuring a pyridine ring substituted with a trifluoromethyl group and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-(trifluoromethyl)pyridine-3-carbaldehyde.

    Reduction: The aldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s biological applications include its use as a ligand in the study of enzyme interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases.

Industry

Industrially, ®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol: The non-chiral version of the compound.

    2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)propanol: A similar compound with a different alkyl chain.

    2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)butanol: Another analog with a longer alkyl chain.

Uniqueness

®-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-2-1-5(3-13-7)6(12)4-14/h1-3,6,14H,4,12H2

InChI Key

KBOMPSGVSUAHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CO)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.